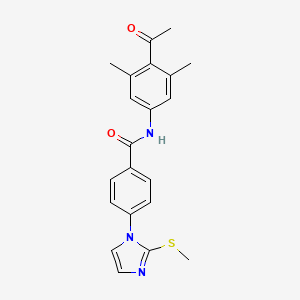![molecular formula C19H35N3O4 B7431036 tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate](/img/structure/B7431036.png)
tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPP-4 inhibitor and is widely used in the pharmaceutical industry for the treatment of type 2 diabetes.
作用機序
The mechanism of action of tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate involves the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that breaks down incretin hormones, which are responsible for stimulating insulin secretion. By inhibiting DPP-4, tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate increases the levels of incretin hormones, which in turn stimulates insulin secretion and lowers blood glucose levels.
Biochemical and Physiological Effects:
Tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate has been shown to have various biochemical and physiological effects. It has been found to lower blood glucose levels in patients with type 2 diabetes by increasing insulin secretion. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to have anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of using tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate in lab experiments is its high potency and specificity for DPP-4 inhibition. This makes it an ideal tool for studying the role of DPP-4 in various physiological processes. However, one of the limitations of using tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate is its potential toxicity, which may affect the results of lab experiments if not carefully controlled.
将来の方向性
There are several future directions for the study of tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate. One of the areas of interest is its potential applications in cancer therapy. Further studies are needed to determine the optimal dose and treatment regimen for cancer patients. Another area of interest is its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to determine the long-term safety and efficacy of tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate in various populations.
In conclusion, tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high potency and specificity for DPP-4 inhibition make it an ideal tool for studying the role of DPP-4 in various physiological processes. Further studies are needed to determine its optimal dose and treatment regimen for various diseases.
合成法
The synthesis of tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate involves the reaction of tert-butyl N-[3-(aminopropoxy)propyl]carbamate with 3-cyclohexylpyrrolidine-1-carbonyl chloride. The reaction is carried out in the presence of a base and an organic solvent. The product obtained is purified by column chromatography to obtain tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate in high yields.
科学的研究の応用
Tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it is used as a DPP-4 inhibitor for the treatment of type 2 diabetes. It has also been studied for its potential applications in cancer therapy, as it has been found to inhibit the growth of cancer cells. Additionally, it has been studied for its anti-inflammatory and anti-oxidant properties.
特性
IUPAC Name |
tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O4/c1-19(2,3)26-18(24)21-25-13-7-11-20-17(23)22-12-10-16(14-22)15-8-5-4-6-9-15/h15-16H,4-14H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBFRPOGCCIAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCCNC(=O)N1CCC(C1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-hydroxy-1-(4-methoxyphenyl)ethyl]-N-[4-(oxolane-2-carbonylamino)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7430966.png)
![1-(Benzenesulfonyl)-4-[4-[(4-methoxyphenyl)methyl]-1,4-diazepan-1-yl]-5-nitropyrrolo[2,3-b]pyridine](/img/structure/B7430982.png)
![methyl N-[4-[[1-(2,4-difluorophenyl)-5-methylpyrazol-4-yl]carbamoyl]-3-methylphenyl]carbamate](/img/structure/B7430999.png)
![Methyl 3-[4-[1-(1-amino-1-oxo-3-phenylpropan-2-yl)triazol-4-yl]-1,3-thiazol-2-yl]benzoate](/img/structure/B7431003.png)
![[2-[[2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl]methylsulfonyl]-1,3-thiazol-4-yl]methanol](/img/structure/B7431007.png)
![4-[[4-(4-methylcyclohexyl)-4-oxobutanoyl]amino]-N-(2-methylpropyl)benzamide](/img/structure/B7431010.png)
![4-[[[4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-[[4-(2-hydroxypropan-2-yl)phenyl]methyl]-1,3-thiazol-2-ylidene]amino]methyl]benzenesulfonamide](/img/structure/B7431011.png)
![Ethyl 4-[[2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methylsulfamoyl]piperidine-1-carboxylate](/img/structure/B7431012.png)
![methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate](/img/structure/B7431020.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[2-(2-methoxypyridin-3-yl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B7431027.png)
![ethyl 5-[1-[(5-bromo-7-methyl-1H-indole-2-carbonyl)amino]ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B7431032.png)

![methyl 5-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]-1H-indole-2-carboxylate](/img/structure/B7431050.png)